beta-D-Glucopyranosiduronic acid, octadecyl
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Overview
Description
Beta-D-Glucopyranosiduronic acid, octadecyl: is a chemical compound with the molecular formula C24H46O7 and a molecular weight of 446.62 g/mol . It is a derivative of glucuronic acid, where the glucuronic acid moiety is linked to an octadecyl chain. This compound is primarily used in research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, octadecyl typically involves the esterification of glucuronic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucopyranosiduronic acid, octadecyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glucuronic acid moiety to glucoside derivatives.
Substitution: The hydroxyl groups in the glucuronic acid moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Glucoside derivatives.
Substitution: Ester or ether derivatives depending on the substituent used.
Scientific Research Applications
Beta-D-Glucopyranosiduronic acid, octadecyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme-substrate interactions.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
The mechanism of action of beta-D-Glucopyranosiduronic acid, octadecyl involves its interaction with biological membranes and enzymes. The octadecyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. The glucuronic acid moiety can interact with specific enzymes, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Beta-D-Glucopyranosiduronic acid, methyl: Similar structure but with a shorter alkyl chain.
Beta-D-Glucopyranosiduronic acid, ethyl: Another derivative with a slightly longer alkyl chain than the methyl derivative.
Beta-D-Glucopyranosiduronic acid, propyl: Features a propyl chain instead of an octadecyl chain.
Uniqueness: Beta-D-Glucopyranosiduronic acid, octadecyl is unique due to its long octadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring the formation of micelles or liposomes, such as drug delivery systems and cosmetic formulations .
Properties
CAS No. |
1413439-62-9 |
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Molecular Formula |
C24H46O7 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-octadecoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-30-24-21(27)19(25)20(26)22(31-24)23(28)29/h19-22,24-27H,2-18H2,1H3,(H,28,29)/t19-,20-,21+,22-,24+/m0/s1 |
InChI Key |
CYXSKZBZNKYHGI-QMDPOKHVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O |
Origin of Product |
United States |
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